An In-depth Technical Guide to Bis-Maleimide-PEG5: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Bis-Maleimide-PEG5: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation and drug development. Its structure, featuring two maleimide (B117702) groups connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of two thiol-containing molecules. This guide provides a comprehensive technical overview of Bis-Mal-PEG5, detailing its chemical structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in a research setting.
Chemical Structure and Properties
Bis-Mal-PEG5 is a well-defined, monodisperse compound, which ensures reproducibility in conjugation experiments. The maleimide groups at each end of the molecule exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The PEG linker imparts hydrophilicity to the molecule, which can enhance the solubility and reduce the aggregation of the resulting bioconjugate.[1]
Chemical Structure
Systematic Name: 1,17-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaheptadecane
Molecular Formula: C₂₆H₃₈N₄O₁₁
Molecular Weight: 582.60 g/mol
Physicochemical Properties
The following table summarizes the key physicochemical properties of Bis-Mal-PEG5. It is important to note that while some data is readily available from commercial suppliers, specific quantitative values for solubility and stability can be batch-dependent and influenced by experimental conditions.
| Property | Value | References |
| Appearance | White to off-white solid or semi-solid | [2] |
| Purity | Typically >95% | [3] |
| Solubility | >10 mg/mL in Water, Chloroform, DMSO | [2] |
| Storage Conditions | Store at -20°C, desiccated. Sensitive to moisture and temperature. | [2] |
| Stability | Maleimide groups are susceptible to hydrolysis, especially at pH > 7.5. Stable for at least 6 months at -20°C. | [4][5] |
Applications in Bioconjugation
The bifunctional nature of Bis-Mal-PEG5 makes it a versatile crosslinker for a variety of bioconjugation applications. Its ability to covalently link two thiol-containing molecules is leveraged in protein-protein conjugation, the development of PROTACs, and the synthesis of ADCs.
Protein-Protein Crosslinking
Bis-Mal-PEG5 can be used to create stable conjugates of two different proteins or peptides that each possess a free thiol group. This is particularly useful for studying protein-protein interactions, creating bispecific antibodies or fusion proteins, and immobilizing proteins onto surfaces.[6][7]
Proteolysis Targeting Chimeras (PROTACs)
A significant application of Bis-Mal-PEG5 is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The Bis-Mal-PEG5 linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, both of which can be engineered to contain a thiol group for conjugation.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, Bis-Mal-PEG5 can be utilized in the synthesis of ADCs. ADCs consist of a monoclonal antibody linked to a cytotoxic drug. The antibody directs the ADC to a specific antigen on the surface of cancer cells. By reducing the interchain disulfide bonds of an antibody, free thiol groups can be generated for conjugation with a thiol-reactive linker like Bis-Mal-PEG5, which is also attached to a cytotoxic payload.[9][]
Experimental Protocols
The following section provides detailed methodologies for key experiments involving Bis-Mal-PEG5. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
Protocol 1: General Protein-Protein Conjugation using Bis-Mal-PEG5
This protocol outlines a two-step procedure for crosslinking two different proteins (Protein A and Protein B), each containing at least one free cysteine residue.
Materials:
-
Protein A (with at least one free thiol)
-
Protein B (with at least one free thiol)
-
Bis-Mal-PEG5
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or other suitable chromatography system
Procedure:
-
Preparation of Proteins:
-
Dissolve Protein A and Protein B in separate tubes containing degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the proteins have disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP to each protein solution and incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP by dialysis or using a desalting column equilibrated with Conjugation Buffer.
-
-
Reaction of Protein A with Bis-Mal-PEG5:
-
Prepare a stock solution of Bis-Mal-PEG5 in a compatible organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the Bis-Mal-PEG5 stock solution to the prepared Protein A solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Protein A-Mal-PEG5-Mal Intermediate:
-
Remove excess, unreacted Bis-Mal-PEG5 from the reaction mixture using a desalting column or SEC. The activated Protein A will elute in the void volume or earlier fractions.
-
-
Conjugation with Protein B:
-
Immediately add the purified Protein A-Mal-PEG5-Mal intermediate to the prepared Protein B solution. Aim for a 1:1 molar ratio of Protein A to Protein B.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification of the Protein A-PEG5-Protein B Conjugate:
-
Purify the final conjugate from unreacted proteins and quenching reagent using SEC. The higher molecular weight conjugate will elute earlier than the individual proteins.[11]
-
Protocol 2: Synthesis of a PROTAC using a Bis-Mal-PEG5 Linker
This protocol describes a general method for synthesizing a PROTAC by conjugating a thiol-containing target protein ligand and a thiol-containing E3 ligase ligand with Bis-Mal-PEG5.
Materials:
-
Thiol-containing target protein ligand
-
Thiol-containing E3 ligase ligand
-
Bis-Mal-PEG5
-
Reaction Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or a similar aprotic solvent
-
Base (optional): Diisopropylethylamine (DIPEA)
-
Purification system: Preparative High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Reaction of Target Protein Ligand with Bis-Mal-PEG5:
-
Dissolve the thiol-containing target protein ligand (1 equivalent) and Bis-Mal-PEG5 (1.1 equivalents) in the reaction solvent.
-
If the reaction is slow, a small amount of a non-nucleophilic base like DIPEA (0.1-0.2 equivalents) can be added.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
-
Addition of E3 Ligase Ligand:
-
Once the formation of the mono-conjugated intermediate is confirmed, add the thiol-containing E3 ligase ligand (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature overnight. Monitor the reaction for the formation of the final PROTAC molecule by LC-MS.
-
-
Purification of the PROTAC:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the pure PROTAC molecule.[12]
-
Protocol 3: Antibody-Drug Conjugate (ADC) Synthesis via Thiol-Maleimide Ligation
This protocol outlines the conjugation of a cytotoxic drug to an antibody using a maleimide-containing linker, a strategy adaptable for Bis-Mal-PEG5 if the drug is first functionalized with a thiol group and the other maleimide end is capped. A more direct approach involves a heterobifunctional Maleimide-PEG-NHS ester linker, but this protocol focuses on the thiol-maleimide chemistry relevant to Bis-Mal-PEG5.
Materials:
-
Monoclonal antibody (e.g., IgG1)
-
Reducing agent: Dithiothreitol (DTT) or TCEP
-
Thiol-reactive drug-linker construct (e.g., a drug functionalized with a maleimide group)
-
Reduction Buffer: Borate buffer (e.g., 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Conjugation Buffer: PBS, pH 7.4, with 1 mM DTPA
-
Purification system: Hydrophobic Interaction Chromatography (HIC) or SEC[13][14][15][16][17]
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in Reduction Buffer at a concentration of approximately 10 mg/mL.
-
Add a calculated amount of DTT (typically 5-10 fold molar excess over antibody) to achieve the desired degree of reduction (number of free thiols per antibody).
-
Incubate at 37°C for 30 minutes.
-
Remove excess DTT by buffer exchange into Conjugation Buffer using a desalting column.[9]
-
-
Conjugation:
-
Adjust the reduced antibody concentration to 2.5 mg/mL with cold Conjugation Buffer.
-
Prepare the thiol-reactive drug-linker in a suitable solvent (e.g., DMSO/acetonitrile).
-
Add the drug-linker solution to the cold-reduced antibody solution with gentle mixing (typically a 5-10 fold molar excess of drug-linker over available thiol groups).
-
Incubate on ice for 1 hour.[9]
-
-
Purification of the ADC:
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving Bis-Mal-PEG5.
PROTAC Mechanism of Action
References
- 1. α,ω-Bis-Maleimido PEG [rapp-polymere.com]
- 2. nanocs.net [nanocs.net]
- 3. medkoo.com [medkoo.com]
- 4. nanocs.net [nanocs.net]
- 5. researchgate.net [researchgate.net]
- 6. fgsc.net [fgsc.net]
- 7. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 11. goldbio.com [goldbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
